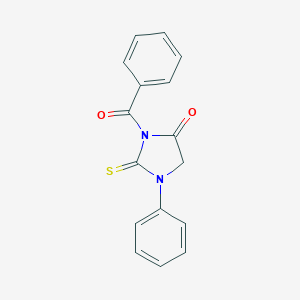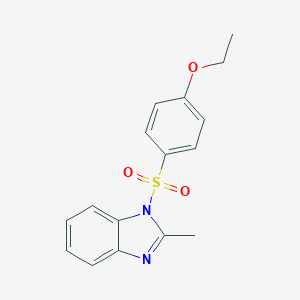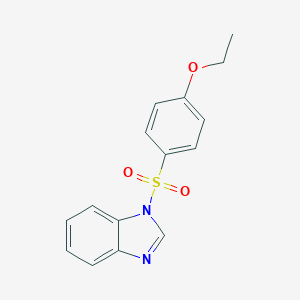![molecular formula C15H14N2O3S B246241 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole, also known as ESI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes. 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to downstream targets, thereby inhibiting their activity.
Biochemical and Physiological Effects
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole inhibits the activity of several protein kinases, including JNK1, JNK2, and IKK. In vivo studies have shown that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments is its ability to selectively inhibit the activity of protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one limitation of using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments is its potential toxicity. Careful consideration should be taken when using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in experiments involving live cells or animals.
Orientations Futures
There are several future directions for the study of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole. One potential direction is the development of more selective inhibitors of protein kinases. Another direction is the investigation of the potential use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with imidazole in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes.
Propriétés
Formule moléculaire |
C15H14N2O3S |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-(4-ethoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-14-7-8-15(13-6-4-3-5-12(13)14)21(18,19)17-10-9-16-11-17/h3-11H,2H2,1H3 |
Clé InChI |
YRUDPGXGIZDMNP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3 |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)


![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)